(4-Iodophenyl)(phenyl)acetonitrile
Overview
Description
Mechanism of Action
Target of Action
It is known to be used as an intermediate in organic syntheses and in pharmaceuticals .
Mode of Action
As an intermediate in organic syntheses, it likely interacts with other compounds to form new chemical structures .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
As an intermediate in organic syntheses, its primary role is likely in the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Iodophenyl)(phenyl)acetonitrile. It is sensitive to moisture and incompatible with oxidizing agents . Therefore, it should be stored in a cool, dry, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
(4-Iodophenyl)(phenyl)acetonitrile plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various organic compounds and pharmaceuticals . It interacts with several enzymes and proteins during these reactions. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to moisture and light, which can lead to its degradation . Long-term exposure to this compound may result in cumulative effects on cellular processes, including potential toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)(phenyl)acetonitrile typically involves the reaction of 4-iodobenzyl cyanide with phenylacetonitrile under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or column chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: (4-Iodophenyl)(phenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF at 80°C.
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Lithium aluminum hydride in ether at 0°C.
Major Products:
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
(4-Iodophenyl)(phenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
(4-Iodophenyl)acetonitrile: Similar structure but lacks the phenyl group.
(4-Methoxyphenyl)acetonitrile: Contains a methoxy group instead of iodine.
(4-Bromophenyl)acetonitrile: Contains a bromine atom instead of iodine.
Uniqueness: (4-Iodophenyl)(phenyl)acetonitrile is unique due to the presence of both iodine and phenyl groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Biological Activity
(4-Iodophenyl)(phenyl)acetonitrile, a compound with the chemical formula C15H12IN, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : 320.16 g/mol
- Structure : The compound consists of a phenyl ring substituted with an iodine atom and an acetonitrile group.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated:
- Inhibition of cell proliferation : IC50 values were found in the micromolar range, indicating effective growth inhibition.
- Induction of apoptosis : Mechanistic studies revealed that the compound triggers apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
HT-29 (Colon) | 15.0 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. In vitro studies have assessed its efficacy against various bacterial strains:
- Staphylococcus aureus : Exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Displayed moderate activity with an MIC of 64 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The proposed mechanism for the biological activities of this compound involves:
- Interaction with cellular targets : It is hypothesized to interact with DNA and inhibit topoisomerase activity, leading to cell cycle arrest.
- Reactive oxygen species (ROS) generation : The compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
Case Study 1: Anticancer Activity in Mice
A preclinical study involved administering this compound to mice bearing MCF-7 tumors. The results showed:
- A significant reduction in tumor volume compared to controls (p < 0.01).
- Enhanced survival rates among treated mice, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated:
- Effective inhibition of biofilm formation at sub-MIC concentrations.
- Potential synergistic effects when combined with conventional antibiotics, enhancing overall efficacy.
Properties
IUPAC Name |
2-(4-iodophenyl)-2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBKDUCJNVVOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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